2H-1,2,3-Triazol-4-ylmethanol

Übersicht

Beschreibung

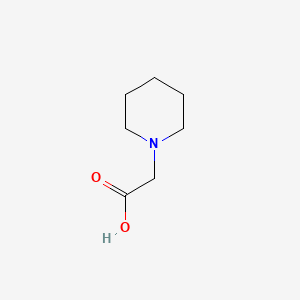

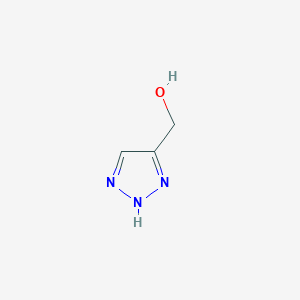

2H-1,2,3-Triazol-4-Ylmethanol is an organic compound with the chemical formula C3H4N4O and a molar mass of 112.08 g/mol . It appears as colorless or pale yellow crystals and is widely used in organic synthesis and medicinal chemistry research . This compound is known for its versatility and importance in various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

2H-1,2,3-Triazol-4-Ylmethanol has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 2h-1,2,3-Triazol-4-Ylmethanol, also known as (1H-1,2,3-Triazol-4-yl)methanol, is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds with a similar structure to this compound exhibited significant HSP90α binding affinity . The interaction between the compound and HSP90 is likely facilitated by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The binding of this compound to HSP90 affects the protein homeostasis pathway . HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Therefore, the inhibition of HSP90 by this compound could potentially disrupt these processes and lead to the degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The binding of this compound to HSP90 leads to the degradation of client proteins by the ubiquitin–proteasome pathway . This could potentially disrupt tumorigenesis processes, making this compound a promising anticancer drug candidate .

Biochemische Analyse

Biochemical Properties

2H-1,2,3-Triazol-4-Ylmethanol plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity and stability of the enzymes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Additionally, it can affect the expression of genes involved in oxidative stress response and inflammation, thereby modulating cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, thereby inhibiting their activity. For instance, it has been reported to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can lead to alterations in downstream signaling events and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which toxic effects become prominent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, it has been shown to affect the glycolytic pathway by inhibiting the activity of hexokinase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it may exert its biological effects. Its localization and accumulation can be influenced by factors such as tissue-specific expression of transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2H-1,2,3-Triazol-4-Ylmethanol is typically synthesized by reacting 1,3-diamino-triazole with methanol under alkaline conditions . The reaction involves heating the mixture to facilitate the formation of the desired product. The general reaction can be represented as follows:

1,3-diamino-triazole+methanolalkaline conditionsthis compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2H-1,2,3-Triazol-4-Ylmethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can yield different triazole-based compounds.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various triazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

- 1-Phenyl-1H-1,2,3-Triazol-4-yl)methyl Benzoate

- 2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol

- 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde

Comparison: 2H-1,2,3-Triazol-4-Ylmethanol is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in various chemical reactions. Its ability to form stable derivatives makes it a valuable compound in both research and industrial applications .

Eigenschaften

IUPAC Name |

2H-triazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADYBXHYXPEGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291693 | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84440-19-7 | |

| Record name | 84440-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

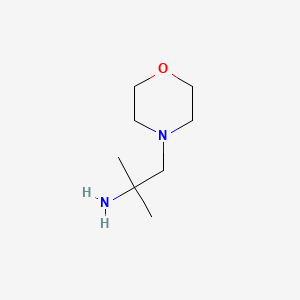

Q1: What makes 2H-1,2,3-Triazol-4-Ylmethanol derivatives interesting for material science?

A: this compound derivatives can be incorporated into polymers, offering a platform for material modification. For instance, (1-(4-Vinylbenzyl)-1H-1,2,3-triazol-4-yl)methanol has been successfully used to create 1,2,3-triazole-functionalized diblock copolymers []. These copolymers, when formed into thin films, exhibit intriguing properties like the ability to selectively adsorb proteins based on pH and annealing conditions [].

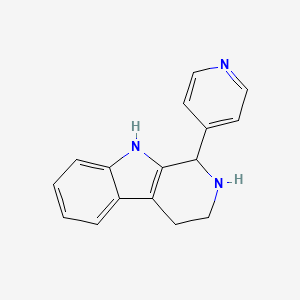

Q2: What is the role of this compound derivatives in catalysis?

A: Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (3) and its analogs have emerged as highly active ligands for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions [, ]. These reactions, also known as "click" chemistry, are widely utilized in organic synthesis due to their high efficiency and selectivity []. The tris(triazolyl)methanol-Cu(I) complex demonstrates remarkable catalytic activity even at low catalyst loadings and under mild conditions, including room temperature and aqueous environments [, ]. This efficiency makes them particularly attractive for applications requiring environmentally friendly synthetic routes.

Q3: Can you provide examples of how structural modifications in this compound derivatives influence their properties?

A3: Absolutely! Research has shown that subtle changes in the substituents of this compound derivatives can significantly impact their behavior. For instance:

Q4: What analytical techniques are commonly employed to characterize this compound derivatives?

A4: A combination of spectroscopic and analytical methods is routinely used to characterize these compounds:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the compound's structure, including the arrangement of hydrogen and carbon atoms. These techniques are particularly useful for confirming the success of synthetic reactions and identifying any structural isomers [, ].

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies [, ].

- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide insights into its fragmentation pattern, aiding in structural elucidation [, ].

- X-ray Diffraction: For crystalline derivatives, X-ray diffraction allows for the determination of the compound's three-dimensional structure in the solid state, offering valuable information about bond lengths, bond angles, and intermolecular interactions [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.